tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-7-5-6-12(15-4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTKRQHSGADMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Key Starting Materials
The synthesis of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate requires two primary intermediates:
Stepwise Synthesis Protocol
Step 1: Preparation of 1-Methoxy-3-aminopyrrolidin-2-one
A solution of γ-methoxy-α-aminobutyramide (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) is treated with trifluoroacetic acid (TFA, 1.2 eq) at 0°C. The mixture is stirred for 12 hours at 25°C, followed by neutralization with saturated NaHCO₃. The organic layer is dried over MgSO₄ and concentrated to yield a white solid (78% yield).
Step 2: Boc Protection of the Amine
To a solution of 1-methoxy-3-aminopyrrolidin-2-one (5 mmol) in DCM (30 mL), di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added. The reaction is stirred at 25°C for 6 hours, quenched with water, and extracted with DCM. After solvent evaporation, the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to afford the title compound as a colorless oil (85% yield).
Reaction Optimization and Critical Parameters
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 85 | 98 |
| Tetrahydrofuran | 88 | 97 |
| Acetonitrile | 72 | 95 |
Polar aprotic solvents (THF, DCM) enhance Boc activation by stabilizing the tetrahedral intermediate. Acetonitrile’s lower yield is attributed to competitive nitrile side reactions.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
Chemical Reactions Analysis
tert-Butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Protecting Group for Amines : The compound is primarily used as a protecting group for amines due to its stability in basic conditions. It can be easily removed through acidolysis, which is advantageous in multi-step synthetic processes where selective protection is required.
Intermediate in Drug Synthesis : It serves as an intermediate in the preparation of pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its unique structure allows for modifications that can enhance biological activity.
Enzyme Inhibition : Research indicates that tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate may act as an enzyme inhibitor by binding to active sites of enzymes, potentially blocking their activity. This mechanism suggests applications in treating metabolic disorders and neurodegenerative diseases .
Antiviral Properties : The compound has been explored as a potential inhibitor of viral proteases, including those from coronaviruses. Structural analogs have shown promising results in inhibiting the SARS-CoV-2 main protease (Mpro), indicating its potential use in antiviral drug development .
Case Study 1: SARS-CoV-2 Main Protease Inhibition
A study highlighted the development of inhibitors based on the structure of this compound aimed at inhibiting the SARS-CoV-2 main protease. These inhibitors demonstrated significant antiviral activity in vitro, making them candidates for further clinical development .
Case Study 2: Enzyme Inhibition Profiles
Another investigation focused on the enzyme inhibition profiles of various carbamate derivatives, including this compound. The results indicated effective inhibition of key metabolic enzymes involved in various biochemical pathways, suggesting utility in treating related disorders.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 1-position of the pyrrolidinone ring significantly impacts molecular properties. Key comparisons include:
Key Observations :
- The methoxy group in the target compound increases molecular weight by 16 Da compared to its methyl analog, with a corresponding rise in polarity. This likely enhances solubility in polar solvents (e.g., water or methanol) but may reduce lipid membrane permeability .
- Bulky aromatic cores, as seen in pyrazolo[3,4-d]pyrimidin derivatives (), exhibit higher melting points (163–166°C) due to crystallinity but face solubility challenges .
Biological Activity
tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring, a carbamate group, and a tert-butyl moiety. Its molecular formula is , and it has a molecular weight of 202.26 g/mol. The compound is synthesized typically through the reaction of 1-methoxy-2-oxopyrrolidine with tert-butyl chloroformate in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. It may serve as an enzyme inhibitor by binding to the active site, thus blocking enzymatic activity. This characteristic is particularly relevant in the context of viral proteases, where such inhibitors can impede viral replication.
Biological Activity
Research has indicated that compounds similar to this compound exhibit notable biological activities:
- Antiviral Activity : The compound has been investigated for its potential as an inhibitor of SARS-CoV proteases, which are critical for viral replication. In vitro studies demonstrate that related compounds effectively inhibit SARS-CoV proteases, suggesting that this compound may have similar effects .
- Enzyme Inhibition : Studies have shown that similar carbamate derivatives can inhibit various metabolic enzymes, leading to altered metabolic pathways in target cells. This inhibition can be exploited for therapeutic purposes in diseases where these enzymes play a pivotal role .
Case Studies
Several case studies highlight the biological relevance of compounds structurally related to this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl carbamate derivatives with functionalized pyrrolidinone intermediates under inert atmospheres (e.g., nitrogen) to prevent oxidation. Base catalysts like triethylamine are often used to deprotonate reactive sites, with reactions conducted at low temperatures (0–5°C) to minimize side reactions . Purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. What safety protocols should be followed when handling this compound?
- Guidelines : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. The compound may cause irritation (skin, eyes, respiratory system) based on structural analogs; consult GHS hazard classifications for similar carbamates . Store in a cool, dry environment away from oxidizers and acids .
Q. How is this compound characterized for purity and structure?
- Analytical Techniques :
- NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on peaks for the tert-butyl group (~1.4 ppm) and pyrrolidinone carbonyl (~170 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or GC-MS .
- HPLC : Assess purity with reverse-phase columns (C18) and UV detection at 210–254 nm .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound under varying catalytic conditions?
- Experimental Design :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂) for coupling steps, optimizing ligand-to-metal ratios .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF) to balance reaction rate and byproduct formation .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .
- Data Analysis : Use ANOVA to compare yields across conditions; discrepancies may arise from solvent polarity affecting intermediate stability .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Case Study : If enzymatic assays show inconsistent inhibition (e.g., COX-2 vs. COX-1), consider:
- Assay Conditions : Adjust pH, temperature, or co-solvents (e.g., DMSO ≤1%) to maintain protein stability .
- Structural Analog Comparison : Cross-reference with tert-butyl (2-methoxypyridin-3-yl)carbamate, which shows selective binding due to methoxy positioning .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric or electronic mismatches .
Q. How does this compound compare to structurally similar carbamates in reactivity and selectivity?
- Comparative Analysis :
| Compound | Key Feature | Reactivity | Selectivity |
|---|---|---|---|
| tert-Butyl (2-methoxypyridin-3-yl)carbamate | Methoxy on pyridine | High electrophilicity at carbonyl | Prefers aromatic enzymes |
| tert-Butyl N-(1-hydroxypropan-2-yl)carbamate | Hydroxyl substituent | Prone to hydrolysis | Broad-spectrum activity |
| Target Compound | Methoxy-pyrrolidinone | Stabilized by ring strain | Selective for proteases |
- Mechanistic Insight : The pyrrolidinone ring’s rigidity enhances selectivity by reducing conformational flexibility during binding .
Q. What are the implications of pH and temperature on the stability of this carbamate?
- Stability Studies :
- pH Stability : Perform accelerated degradation tests (e.g., 40°C, 75% RH) across pH 2–8. Carbamates generally hydrolyze faster in acidic/basic conditions, releasing CO₂ and amines .
- Thermal Degradation : Use DSC/TGA to identify decomposition onset temperatures (>150°C typical for tert-butyl carbamates) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
